Fmoc-2,3-difluoro-L-homophenylalanine
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Overview
Description
Fmoc-2,3-difluoro-L-homophenylalanine is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and two fluorine atoms on the phenyl ring. The compound’s IUPAC name is (2S)-4-(2,3-difluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid . It is primarily used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2,3-difluoro-L-homophenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-homophenylalanine is protected using the Fmoc group. This is achieved by reacting L-homophenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of Fluorine Atoms: The phenyl ring of the protected amino acid is then subjected to fluorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Fmoc-2,3-difluoro-L-homophenylalanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Substitution Reactions: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the fluorinated phenyl ring.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields 2,3-difluoro-L-homophenylalanine.
Peptide Products: Coupling reactions result in the formation of peptides containing the 2,3-difluoro-L-homophenylalanine residue.
Substituted Derivatives: Nucleophilic substitution reactions produce various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-2,3-difluoro-L-homophenylalanine is used as a building block in the synthesis of peptides and peptidomimetics. Its unique fluorinated structure can enhance the stability and bioavailability of peptides.
Biology
The compound is used in the study of protein-protein interactions and enzyme-substrate interactions. The presence of fluorine atoms can provide insights into the role of hydrophobic interactions in biological systems .
Medicine
In medicinal chemistry, this compound is explored for its potential in drug design. The fluorine atoms can improve the metabolic stability and binding affinity of peptide-based drugs .
Industry
In the pharmaceutical industry, the compound is used in the development of novel therapeutics. Its incorporation into peptides can enhance the pharmacokinetic properties of drugs .
Mechanism of Action
The mechanism of action of Fmoc-2,3-difluoro-L-homophenylalanine involves its incorporation into peptides, where it can influence the overall structure and function of the peptide. The fluorine atoms can enhance hydrophobic interactions and improve the binding affinity of the peptide to its target. The Fmoc group serves as a protecting group during peptide synthesis, ensuring selective reactions at the amino group .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-homophenylalanine: Similar to Fmoc-2,3-difluoro-L-homophenylalanine but lacks the fluorine atoms.
Fmoc-2-fluoro-L-homophenylalanine: Contains a single fluorine atom on the phenyl ring.
Fmoc-3-fluoro-L-homophenylalanine: Contains a single fluorine atom at a different position on the phenyl ring.
Uniqueness
This compound is unique due to the presence of two fluorine atoms on the phenyl ring. This dual fluorination can significantly enhance the compound’s hydrophobic interactions and metabolic stability compared to its mono-fluorinated or non-fluorinated counterparts .
Properties
IUPAC Name |
(2S)-4-(2,3-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2NO4/c26-21-11-5-6-15(23(21)27)12-13-22(24(29)30)28-25(31)32-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,20,22H,12-14H2,(H,28,31)(H,29,30)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQNPTJSKHQTCZ-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C(=CC=C4)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C(=CC=C4)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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